Propranolol Glycol-d5: An In-depth Technical Guide
Propranolol Glycol-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propranolol glycol-d5 is the deuterated form of propranolol glycol, a metabolite of the widely used beta-blocker, propranolol. As a stable isotope-labeled internal standard, it plays a critical role in the accurate quantification of propranolol and its metabolites in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and analytical applications of Propranolol glycol-d5, with a focus on its utility in pharmacokinetic and metabolic studies.
Core Chemical Properties
Propranolol glycol-d5 is characterized by the incorporation of five deuterium atoms into the glycol sidechain of the propranolol metabolite. This isotopic labeling results in a distinct mass shift, enabling its use as an ideal internal standard for mass spectrometry-based analytical methods.
Data Presentation: Quantitative Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 3-(naphthalen-1-yloxy)propane-1,2-diol-d5 | N/A |
| CAS Number | 69533-57-9 | [1] |
| Molecular Formula | C₁₃H₉D₅O₃ | [1] |
| Molecular Weight | 223.28 g/mol | [1] |
| Appearance | Solid (Typical) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| Isotopic Purity | >98% (Typical for commercial standards) | N/A |
| Solubility | Soluble in DMSO and Methanol |
Synthesis and Isotopic Labeling
While a detailed, publicly available synthesis protocol for Propranolol glycol-d5 is scarce, a plausible synthetic route can be inferred from the established synthesis of propranolol and its metabolites, combined with standard deuterium labeling techniques. The synthesis would likely involve the use of a deuterated precursor for the glycol sidechain.
A potential synthetic pathway could start from 1-naphthol and a deuterated epoxide, such as (R/S)-3-(allyloxy-d5)-1,2-epoxypropane. The reaction of 1-naphthol with this deuterated epoxide would yield the deuterated propranolol precursor, which can then be converted to Propranolol glycol-d5 through established metabolic pathways in vitro or via further chemical synthesis.[2]
Experimental Protocols
Propranolol glycol-d5 is primarily utilized as an internal standard in quantitative bioanalytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a representative experimental protocol for the quantification of propranolol and its metabolites in human plasma.
Quantitative Analysis of Propranolol and Metabolites in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
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To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of a working solution of Propranolol glycol-d5 (internal standard) in methanol.
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Add 300 µL of acetonitrile to precipitate the plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
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Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 5 µL.
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Column Temperature: 40 °C.
3. Tandem Mass Spectrometry (MS/MS) Conditions
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Multiple Reaction Monitoring (MRM) Transitions:
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Propranolol: m/z 260.2 → 116.1
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Propranolol Glycol: m/z 219.1 → 145.1
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Propranolol Glycol-d5 (IS): m/z 224.1 → 145.1
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Collision Energy: Optimized for each transition.
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Source Temperature: 500 °C.
Mandatory Visualizations
Logical Relationship: Role as an Internal Standard
Caption: Workflow for quantitative analysis using Propranolol glycol-d5.
Experimental Workflow: LC-MS/MS Bioanalysis
Caption: Step-by-step LC-MS/MS bioanalytical workflow.
Conclusion
Propranolol glycol-d5 is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its stable isotope label ensures high accuracy and precision in the quantification of propranolol and its metabolites. While detailed information on its synthesis and some physical properties remains limited in publicly accessible literature, its application as an internal standard is well-established and critical for robust bioanalytical method development. This guide provides a foundational understanding of its chemical properties and a practical framework for its use in a research setting.
References
- 1. Propranolol glycol-d5 | CAS#:69533-57-9 | Chemsrc [chemsrc.com]
- 2. Chemical aspects of propranolol metabolism. Synthesis and identification of 3-(4-hydroxy-1-naphthoxy)propane-1,2-diol as a metabolite of propranolol in the dog, in man and in the rat liver 9000g supernatant fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
